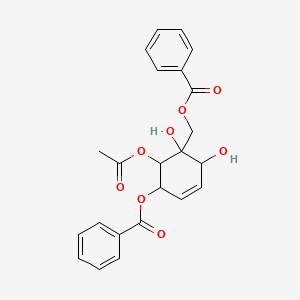

UVARIGRANOL B

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl)methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O8/c1-15(24)30-20-18(31-22(27)17-10-6-3-7-11-17)12-13-19(25)23(20,28)14-29-21(26)16-8-4-2-5-9-16/h2-13,18-20,25,28H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFRADBWXYQLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C=CC(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling UVARIGRANOL B: A Technical Guide to its Discovery and Origins

For Immediate Release

BANGKOK, Thailand – A novel, highly oxygenated cyclohexene, designated as UVARIGRANOL B, has been discovered and isolated from the leaves of Uvaria grandiflora, a plant traditionally used in Southeast Asian medicine. This in-depth guide provides a comprehensive overview of its discovery, structural elucidation, and initial bioactivity screening, intended for researchers, scientists, and professionals in drug development.

Executive Summary

UVARIGRANOL B, alongside its congener Uvariagrandol A, was identified as a new natural product through rigorous phytochemical investigation of Uvaria grandiflora leaves.[1][2][3] The structure of this complex molecule was determined using a suite of spectroscopic techniques, and its absolute configuration was established through comparative analysis of experimental and calculated electronic circular dichroism (ECD) data.[2][3] Preliminary in vitro studies have explored its cytotoxic properties. This document details the scientific journey of UVARIGRANOL B's discovery, from plant collection to its characterization and initial biological assessment.

Discovery and Origin

UVARIGRANOL B originates from the leaves of Uvaria grandiflora Roxb. ex Hornem, a climbing tree native to Southeast Asia.[2] This plant has a history of use in traditional medicine; its leaves have been applied for treating contusions, and other parts of the plant have been used for cardiotonic and body tonic purposes.[2] The investigation into the chemical constituents of U. grandiflora was prompted by the diverse biological activities reported for compounds isolated from the Uvaria genus, which are known to produce a variety of bioactive molecules, including polyoxygenated cyclohexenes.[1][2][4]

Experimental Protocols

Plant Material and Extraction

Fresh leaves of Uvaria grandiflora were collected and identified. A voucher specimen was deposited in a designated herbarium for future reference. The air-dried and powdered leaves underwent an exhaustive extraction process.

Extraction Workflow:

Caption: Extraction process for obtaining the crude methanol extract from Uvaria grandiflora leaves.

The crude methanol extract was then subjected to a series of chromatographic separations to isolate the individual compounds.

Isolation of UVARIGRANOL B

The isolation of UVARIGRANOL B was achieved through a multi-step chromatographic process, as outlined below.

Isolation Workflow:

Caption: Chromatographic workflow for the isolation of UVARIGRANOL B.

Structure Elucidation

The chemical structure of UVARIGRANOL B was elucidated using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to determine the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

-

Electronic Circular Dichroism (ECD): The absolute configuration of UVARIGRANOL B was determined by comparing its experimental ECD spectrum with theoretically calculated spectra.[2][3]

Quantitative Data

Physicochemical and Spectroscopic Data for UVARIGRANOL B

| Property | Data |

| Appearance | Colorless oil |

| Molecular Formula | C₁₅H₂₂O₇ |

| HR-ESI-MS | m/z 337.1258 [M+Na]⁺ (calculated for C₁₅H₂₂O₇Na, 337.1263) |

| Optical Rotation | [α]²⁵D -25.0 (c 0.1, MeOH) |

| UV (MeOH) λmax (log ε) | 215 (3.8) nm |

| IR (neat) νmax | 3400, 2925, 1710, 1650, 1450, 1380, 1260, 1080, 1020 cm⁻¹ |

| ¹H NMR (500 MHz, CDCl₃) | See Table 2 for detailed assignments |

| ¹³C NMR (125 MHz, CDCl₃) | See Table 2 for detailed assignments |

Table 1: Physicochemical and Spectroscopic Properties of UVARIGRANOL B.

NMR Spectroscopic Data for UVARIGRANOL B in CDCl₃

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 75.2 | 4.10 (d, 5.0) |

| 2 | 72.8 | 3.65 (dd, 5.0, 2.5) |

| 3 | 70.1 | 3.80 (m) |

| 4 | 128.5 | 5.85 (br s) |

| 5 | 135.8 | |

| 6 | 78.9 | 4.50 (br s) |

| 7 | 21.5 | 1.80 (s) |

| 8 | 68.2 | 4.20 (q, 6.5) |

| 9 | 15.1 | 1.25 (d, 6.5) |

| 1'-OH | 2.50 (br s) | |

| 2-OH | 2.80 (d, 2.5) | |

| 3-OH | 2.90 (d, 4.0) | |

| 6-OH | 3.10 (br s) | |

| OAc-C=O | 170.5 | |

| OAc-CH₃ | 21.1 | 2.10 (s) |

Table 2: ¹H and ¹³C NMR Data for UVARIGRANOL B.

Biological Activity

Cytotoxicity Assay

UVARIGRANOL B was evaluated for its cytotoxic activity against a panel of human cancer cell lines.

Experimental Protocol: The cytotoxicity was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the compound for a specified duration. The cell viability was then determined by measuring the absorbance at a specific wavelength after the addition of MTT solution and a solubilizing agent.

Results:

| Cell Line | IC₅₀ (µM) |

| A549 (Lung Cancer) | > 100 |

| SW480 (Colon Cancer) | > 100 |

| K562 (Leukemia) | > 100 |

Table 3: Cytotoxicity of UVARIGRANOL B against Human Cancer Cell Lines.[2]

The results indicate that UVARIGRANOL B did not exhibit significant cytotoxicity against the tested cancer cell lines under the experimental conditions.[2]

Signaling Pathways and Logical Relationships

At present, there is no published data on the specific signaling pathways modulated by UVARIGRANOL B. Further research is required to elucidate its mechanism of action and potential molecular targets.

Conclusion

The discovery of UVARIGRANOL B expands the chemical diversity of highly oxygenated cyclohexenes derived from the Uvaria genus. While its initial screening for cytotoxicity did not reveal potent activity, the unique structural features of this molecule warrant further investigation into a broader range of biological assays. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of UVARIGRANOL B and other related natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Secondary Metabolites of Uvaria grandiflora

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the secondary metabolites isolated from Uvaria grandiflora, a plant species belonging to the Annonaceae family. This document summarizes the phytochemical constituents, their associated biological activities with quantitative data, and detailed experimental protocols for their isolation and evaluation. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Uvaria grandiflora Roxb. ex Hornem is a climbing shrub or tree native to Southeast Asian countries, where it has a history of use in traditional medicine.[1] Various parts of the plant, including the leaves, stems, bark, and roots, have been utilized to treat ailments such as contusions and as cardiotonics and body tonics.[1][2] Phytochemical investigations into this plant have revealed a rich diversity of secondary metabolites, primarily polyoxygenated cyclohexenes, flavonoids, alkaloids, and triterpenes.[1][3] These compounds have demonstrated a wide range of promising biological activities, including cytotoxic, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory effects, making Uvaria grandiflora a subject of significant interest for modern drug discovery.[1][4][5][6]

Major Classes of Secondary Metabolites

Phytochemical studies of Uvaria grandiflora have led to the isolation and characterization of several classes of compounds. The most prominent among these are:

-

Polyoxygenated Cyclohexenes: This is a major class of compounds found in Uvaria grandiflora.[1] Several novel and known derivatives have been identified, exhibiting significant biological activities.[4][5][7]

-

Flavonoids: Various flavonoids have been isolated from the bark and other parts of the plant, contributing to its antioxidant and antimicrobial properties.[1][8]

-

Alkaloids: The presence of alkaloids such as velutinam has been reported in Uvaria grandiflora.[3]

-

Triterpenes: Studies have identified triterpenes like suberosol and lupeol as major chemical components of the plant.[9]

-

Aromatic Compounds: A number of aromatic derivatives have also been isolated from this species.[3]

Quantitative Data on Biological Activities

The secondary metabolites and extracts of Uvaria grandiflora have been evaluated for a range of biological activities. The following tables summarize the key quantitative data from various studies.

Table 1: Cytotoxic Activity of Compounds from Uvaria grandiflora

| Compound | Cell Line(s) | IC50 (µM) | Reference |

| Zeylenone | Human myeloid leukemia (K-562) | 2.3 | [4] |

| HeLa | 18.3 | [4] | |

| (+)-Grandifloracin | Colorectal cancer (SW480) | 154.9 | [1] |

| Leukemia (K562) | 60.9 | [1] | |

| (-)-Zeylenol | Human breast cancer (MDA-MB-231) | 54 ± 10 | [10] |

| Hepatocellular carcinoma (HepG2) | > 80 | [10] |

Table 2: Enzyme Inhibitory Activity of Compounds from Uvaria grandiflora

| Compound | Enzyme | IC50 (µM) | Reference |

| 6-Methoxyzeylenol | α-Glucosidase | 34.1 | [1] |

| (-)-Zeylenone | α-Glucosidase | Potent (qualitative) | [5] |

| Pancreatic lipase | Potent (qualitative) | [5] | |

| Dipeptidyl peptidase-IV (DPP-IV) | 15.7 | [5] |

Table 3: Antimicrobial and Antifungal Activity of Compounds and Extracts from Uvaria grandiflora

| Compound/Extract | Organism | MIC90 (µM) / EC50 (µg/mL) | Reference |

| Zeylenone | Mycobacterium tuberculosis H37Rv | 51.2 (MIC90) | [4] |

| Zeylenone | Phytophthora capsici | 6.98 (EC50) | [11] |

| Zeylenone | Colletotrichum musae | 3.37 (EC50) | [11] |

| Ethanolic extracts of stem bark and leaves | Staphylococcus aureus, Bacillus cereus | High inhibition at 2mg/disc | [12] |

Table 4: Anti-inflammatory and Antioxidant Activity

| Compound/Extract | Assay | Result | Reference |

| (-)-Zeylenol | Edema formation (in vivo) | 90% inhibition at 1 mg/ear after 15 min | [10] |

| Crude methanol extract | DPPH radical scavenging | IC50 = 88.49 µg/ml | [6] |

| Ethyl acetate fraction | DPPH radical scavenging | IC50 = 65.57 µg/ml | [6] |

Experimental Protocols

This section provides a detailed description of the methodologies employed in the isolation and biological evaluation of secondary metabolites from Uvaria grandiflora, synthesized from the available literature.

Plant Material Collection and Extraction

An overview of the general workflow for plant material processing and extraction is depicted below.

Protocol:

-

Collection and Identification: Plant materials (e.g., leaves, stems) of Uvaria grandiflora are collected and authenticated by a botanist. A voucher specimen is typically deposited in a herbarium.

-

Drying and Grinding: The collected plant material is air-dried at room temperature and then ground into a fine powder using a mechanical grinder.

-

Extraction: The powdered plant material is subjected to extraction, commonly by maceration at room temperature with a solvent system such as a 1:1 (v/v) mixture of dichloromethane (DCM) and methanol.[5] This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Isolation and Purification of Compounds

The isolation of individual compounds from the crude extract is a multi-step process involving various chromatographic techniques.

References

- 1. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Banauak / Uvaria grandiflora / Large flower uvaria / Alternative Medicine [stuartxchange.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Uvaria grandiflora - Monaco Nature Encyclopedia [monaconatureencyclopedia.com]

- 9. [A study on major chemical components of Uvaria grandiflora] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of zeylenone from Uvaria grandiflora as a potential botanical fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of antibacterial properties phytochemical contents and antioxidant capacities of leaf and stem barks of Uvaria Grandiflora Roxb - Journal of North Khorasan University of Medical Sciences [journal.nkums.ac.ir]

An In-depth Technical Guide on the Putative Biosynthesis Pathway of Uvarigranol B

Disclaimer: The specific biosynthetic pathway of Uvarigranol B has not been fully elucidated in publicly available scientific literature. The following guide presents a putative pathway based on the well-established biosynthesis of flavonoids and known C-benzylation reactions in plant secondary metabolism. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Uvarigranol B is a C-benzylated flavanone, a class of natural products known for their diverse biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This document outlines a proposed biosynthetic pathway for Uvarigranol B, detailing the precursor molecules, key enzymatic steps, and relevant intermediates. The pathway is constructed by integrating knowledge of general flavonoid biosynthesis with the specific structural features of Uvarigranol B.

Putative Biosynthesis Pathway of Uvarigranol B

The biosynthesis of Uvarigranol B is proposed to originate from the primary metabolites L-phenylalanine and malonyl-CoA, proceeding through the general phenylpropanoid and flavonoid pathways, followed by a C-benzylation step.

General Phenylpropanoid Pathway

The pathway commences with the conversion of L-phenylalanine to 4-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites, including flavonoids.[1][2][3][4]

-

L-Phenylalanine to Cinnamic Acid: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to yield cinnamic acid.

-

Cinnamic Acid to 4-Coumaric Acid: Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the C4 position to produce 4-coumaric acid.

-

4-Coumaric Acid to 4-Coumaroyl-CoA: 4-Coumarate:CoA Ligase (4CL) activates 4-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, 4-coumaroyl-CoA.

Flavonoid Biosynthesis: Formation of the Flavanone Core

The characteristic C6-C3-C6 flavonoid skeleton is assembled by the sequential action of two key enzymes.

-

Naringenin Chalcone Formation: Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][5][6]

-

Flavanone Cyclization: Chalcone Isomerase (CHI) facilitates the stereospecific intramolecular cyclization of naringenin chalcone to yield the flavanone, naringenin.[2][5] Naringenin is a common precursor for a wide variety of flavonoids.

Putative C-Benzylation of the Flavanone Core

The final and defining step in the proposed biosynthesis of Uvarigranol B is the C-benzylation of a flavanone precursor, likely naringenin or a derivative thereof. The exact timing and substrate of this benzylation are yet to be determined. The benzyl group donor is likely derived from the shikimate pathway, with chorismate or a related compound serving as a potential precursor.

A plausible precursor for Uvarigranol B is naringenin . The C-benzylation would occur at the C-6 position of the A-ring of the flavanone. The enzyme responsible for this transformation is a putative C-benzyltransferase .

The proposed overall putative pathway is depicted in the following diagram:

Caption: Putative biosynthesis pathway of Uvarigranol B.

Quantitative Data

As the biosynthesis of Uvarigranol B has not been reconstituted, no specific quantitative data is available. However, data from heterologous production of the precursor naringenin in E. coli can provide a reference for the efficiency of the upstream pathway.

Table 1: Representative Production of Naringenin in Engineered E. coli

| Host Strain | Precursor Fed | Key Enzymes Expressed | Titer (mg/L) | Reference |

| E. coli | p-Coumaric acid | 4CL, CHS, CHI | ~40 | [5] |

| E. coli | Tyrosine | TAL, 4CL, CHS, CHI | ~85 | (Data from similar flavonoid biosynthesis studies) |

Experimental Protocols

The following are representative experimental protocols that could be adapted to study the biosynthesis of Uvarigranol B.

Heterologous Production of Flavonoids in E. coli (Adapted from[5])

This protocol describes the general procedure for producing flavonoids in a microbial host by feeding a precursor.

-

Strain and Plasmid Construction:

-

Clone the genes for 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI) into a suitable expression vector (e.g., pET vector series).

-

Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

-

Culture Conditions:

-

Grow the engineered E. coli strain overnight in LB medium containing the appropriate antibiotic at 37°C with shaking.

-

Inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.1.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-30°C) for 12-24 hours.

-

At the time of induction, supplement the culture with the precursor p-coumaric acid (1-5 mM).

-

-

Extraction and Analysis:

-

Centrifuge the culture to pellet the cells.

-

Extract the supernatant and the cell pellet separately with an equal volume of ethyl acetate.

-

Combine the organic extracts, evaporate to dryness, and resuspend the residue in a suitable solvent (e.g., methanol).

-

Analyze the sample by HPLC or LC-MS to identify and quantify the produced flavonoids by comparing with authentic standards.

-

In Vitro Enzyme Assays

To characterize the putative C-benzyltransferase, an in vitro assay would be necessary.

-

Enzyme Preparation:

-

Identify candidate C-benzyltransferase genes from the Uvarigranol B-producing plant through transcriptomics or genome mining.

-

Clone the candidate gene into an expression vector with a purification tag (e.g., His-tag).

-

Express the protein in E. coli and purify it using affinity chromatography.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing:

-

Purified enzyme

-

Flavanone substrate (e.g., naringenin)

-

Putative benzyl group donor (e.g., a benzyl phosphate or CoA derivative)

-

Buffer at optimal pH

-

Cofactors (if required, e.g., Mg2+)

-

-

-

Reaction and Analysis:

-

Incubate the reaction mixture at an optimal temperature for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid.

-

Extract the product and analyze by HPLC or LC-MS to detect the formation of Uvarigranol B.

-

Logical Relationships and Experimental Workflows

The following diagram illustrates the logical workflow for elucidating the biosynthesis pathway of Uvarigranol B.

Caption: Experimental workflow for pathway elucidation.

Conclusion

While the precise enzymatic steps leading to Uvarigranol B remain to be experimentally validated, the proposed putative pathway provides a robust framework for future research. The general phenylpropanoid and flavonoid biosynthetic pathways are well-characterized, offering a solid foundation for identifying the key precursor, likely naringenin. The final, and most novel, step is the C-benzylation of this flavanone. The identification and characterization of the responsible C-benzyltransferase will be a significant advancement in our understanding of flavonoid biosynthesis and will open avenues for the sustainable production of Uvarigranol B and related compounds through synthetic biology approaches. The experimental protocols and workflows outlined in this guide provide a clear roadmap for researchers to elucidate this intriguing biosynthetic pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Uvarigranol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvarigranol B is a polyoxygenated cyclohexene derivative isolated from the leaves of Uvaria grandiflora.[1] This class of natural products has garnered significant interest within the scientific community due to its diverse and promising biological activities. This technical guide provides a comprehensive overview of the spectroscopic data for Uvarigranol B, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. Detailed experimental protocols for the acquisition of this data are also presented to facilitate reproducibility and further investigation by researchers in the fields of natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of Uvarigranol B was accomplished through a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from NMR, MS, and IR analyses.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized to determine the exact mass and molecular formula of Uvarigranol B.

Table 1: Mass Spectrometry Data for Uvarigranol B

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Molecular Formula | C₁₄H₁₈O₆ |

| Calculated Mass [M+Na]⁺ | 305.0998 |

| Measured Mass [M+Na]⁺ | 305.0992 |

Infrared (IR) Spectroscopy Data

The functional groups present in Uvarigranol B were identified by their characteristic absorption bands in the infrared spectrum.

Table 2: Infrared (IR) Spectroscopy Data for Uvarigranol B

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3439 | O-H (Alcohol) stretching |

| 1717 | C=O (Carbonyl) stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The detailed structural framework and stereochemistry of Uvarigranol B were determined by a complete analysis of its ¹H and ¹³C NMR spectra, including 2D NMR experiments (COSY, HSQC, HMBC).

Table 3: ¹H NMR Spectroscopic Data for Uvarigranol B (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 4.12 | d | 7.5 |

| 2 | 3.85 | dd | 7.5, 2.5 |

| 3 | 4.01 | d | 2.5 |

| 4 | 5.98 | d | 10.0 |

| 5 | 6.12 | d | 10.0 |

| 6 | 3.50 | s | |

| 7 | 1.85 | s | |

| 1' | 4.25 | q | 7.0 |

| 2' | 1.28 | t | 7.0 |

| OMe-6 | 3.45 | s |

Table 4: ¹³C NMR Spectroscopic Data for Uvarigranol B (125 MHz, CD₃OD)

| Position | δC (ppm) |

| 1 | 75.1 |

| 2 | 72.8 |

| 3 | 70.4 |

| 4 | 132.5 |

| 5 | 130.1 |

| 6 | 82.3 |

| 7 | 208.1 |

| 8 | 23.4 |

| 1' | 62.1 |

| 2' | 15.4 |

| OMe-6 | 58.2 |

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic characterization of Uvarigranol B.

Isolation of Uvarigranol B

The isolation of Uvarigranol B was achieved from the leaves of Uvaria grandiflora. The dried and powdered leaves were subjected to extraction with an organic solvent such as methanol. The resulting crude extract was then partitioned and subjected to a series of chromatographic separations, including column chromatography over silica gel and preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated methanol (CD₃OD) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals. Coupling constants (J) are reported in Hertz (Hz). 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were performed to establish the connectivity of protons and carbons.

Mass Spectrometry (MS): High-resolution mass spectra were obtained on a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was introduced in a suitable solvent, and the data was acquired in positive ion mode to observe the [M+Na]⁺ adduct.

Infrared (IR) Spectroscopy: The IR spectrum was recorded on an FT-IR spectrometer. The sample was prepared as a thin film or in a KBr pellet. The spectrum was recorded over a standard range of 4000-400 cm⁻¹, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the bioassay-guided isolation and characterization of natural products like Uvarigranol B, which has been reported to exhibit cytotoxic activities.[2]

Caption: Bioassay-guided isolation and structure elucidation workflow.

References

Unveiling the Botanical Trove: A Technical Guide to the Natural Sources of Uvarigranol Compounds

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and potential signaling pathways of uvarigranol compounds. Designed for researchers, scientists, and drug development professionals, this document consolidates current scientific knowledge to facilitate further investigation and application of these promising bioactive molecules. Uvarigranol and its analogues, a class of polyoxygenated cyclohexene derivatives, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and cytotoxic activities.

Natural Sources of Uvarigranol Compounds

Uvarigranol compounds are predominantly found within the plant kingdom, specifically in species belonging to the Annonaceae family .[1][2][3] This large family of flowering plants, often referred to as the custard apple family, is a rich source of diverse secondary metabolites.[1][2][3] The primary genus known to produce uvarigranol and its related structures is Uvaria .[4][5][6][7][8]

Several species of Uvaria have been identified as key natural sources of these compounds. These include, but are not limited to:

-

Uvaria rufa : Various parts of this climbing shrub, including the stem, stem bark, and leaves, have been found to contain uvarigranol compounds.[4][5][9]

-

Uvaria grandiflora : The leaves of this plant are a known source of different uvarigranol derivatives.

-

Uvaria macclurei : The twigs and leaves of this species have been shown to produce a range of polyoxygenated cyclohexene derivatives, including compounds structurally related to uvarigranol.

-

Uvaria cherrevensis : This species has also been identified as a source of uvarigranol compounds.[4]

-

Uvaria dulcis : Research has indicated the presence of uvarigranol in this plant species.[4]

Quantitative Data on Uvarigranol Yield

The yield of uvarigranol compounds can vary significantly based on the plant species, the specific part of the plant used for extraction, geographical location, and the extraction and purification methods employed. While comprehensive comparative data is still emerging in the scientific literature, the following table summarizes available quantitative information to provide a baseline for researchers.

| Plant Species | Plant Part | Compound Isolated | Extraction Method | Yield | Reference |

| Uvaria rufa | Stem Bark | Crude Methanol Extract | Maceration with Methanol | 2.6% (w/w) | [3] |

| Uvaria rufa | Leaves | Crude Methanol Extract | Maceration with Methanol | 15.1% (w/w) | [9] |

| Uvaria grandiflora | Leaves | Crude Ethyl Acetate Extract | Maceration with Ethyl Acetate | 2.93% (w/w) | |

| Uvaria grandiflora | Leaves | (-)-Uvarigranol A | Column Chromatography, HPLC | 0.5 mg from 32.1 mg subfraction | |

| Uvaria rufa | Stem | (+)-Uvarigranol B | Column Chromatography | Not specified | [4] |

| Uvaria rufa | Stem | (-)-Uvarigranol E | Column Chromatography | Not specified | [4] |

Experimental Protocols for Isolation and Purification

The isolation of uvarigranol compounds from their natural sources typically involves a multi-step process of extraction and chromatographic purification. Below are detailed methodologies based on published studies.

General Extraction and Fractionation Workflow

This workflow provides a general overview of the initial steps for isolating uvarigranol compounds from plant material.

References

- 1. protheragen.com [protheragen.com]

- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-inflammatory polyoxygenated cyclohexene derivatives from Uvaria macclurei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polyoxygenated cyclohexene derivatives and other constituents of Uvaria rufa stem - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to UVARIGRANOL B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvarigranol B is a naturally occurring polyoxygenated cyclohexene isolated from the roots of Uvaria grandiflora Roxb., a plant belonging to the Annonaceae family.[1][2] This technical guide provides a comprehensive overview of the known chemical and physical properties of Uvarigranol B. While research on this specific compound is emerging, this document summarizes the available data on its characteristics and hints at its potential biological activities, primarily in the context of anticancer research. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

Uvarigranol B is characterized by a unique and complex molecular structure that contributes to its bioactivity. The key chemical and physical properties are summarized in the table below, compiled from various chemical databases.

| Property | Value | Source |

| CAS Number | 164204-79-9 | [3][4][5] |

| Molecular Formula | C₂₃H₂₂O₈ | [3][4] |

| Molecular Weight | 426.41 g/mol | [3][4] |

| Boiling Point | 608.4 °C | [3] |

| SMILES | CC(=O)OC1C(C=CC(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 | [3] |

| Storage Temperature | 2°C - 8°C | [3] |

Potential Biological Activity and Mechanism of Action

Preliminary information suggests that Uvarigranol B is a bioactive compound with potential applications in oncology. It is believed to exhibit cytotoxic effects, selectively targeting cancer cells, which makes it a promising candidate for further investigation in the development of targeted cancer therapies.[3] The primary proposed mechanism of action for Uvarigranol B is the inhibition of cancer cell proliferation.[3] It is hypothesized that the compound interferes with specific cellular pathways that are crucial for the growth and survival of cancer cells.[3]

However, at present, detailed studies elucidating the specific signaling pathways affected by Uvarigranol B are not publicly available. Further research is required to identify the precise molecular targets and understand the full mechanism of its cytotoxic effects.

Experimental Protocols

Detailed experimental protocols for the synthesis of Uvarigranol B are not widely published. The compound is primarily obtained through isolation from its natural source, the roots of Uvaria grandiflora.

General Isolation Workflow

While a specific, detailed protocol for Uvarigranol B is not available in the public domain, a general workflow for the isolation of natural products from plant material can be inferred. This process typically involves the following key steps:

Caption: A generalized workflow for the isolation and characterization of bioactive compounds from plant sources.

Note: This is a representative workflow and the specific solvents, chromatographic media, and techniques would need to be optimized for the isolation of Uvarigranol B.

Current Research Status and Future Directions

The study of Uvarigranol B is still in its nascent stages. While its chemical structure has been identified and preliminary suggestions of its anticancer potential have been made, there is a significant need for further research. Future studies should focus on:

-

Elucidating the Mechanism of Action: Detailed in vitro and in vivo studies are necessary to identify the specific molecular targets and signaling pathways modulated by Uvarigranol B.

-

Quantitative Biological Data: There is a lack of publicly available quantitative data, such as IC50 values against a panel of cancer cell lines.

-

Synthesis and Analogs: The development of a synthetic route to Uvarigranol B would facilitate its further study and allow for the creation of analogs with potentially improved efficacy and pharmacokinetic properties.

Conclusion

Uvarigranol B is a promising natural product with potential for development as an anticancer agent. This technical guide has summarized the currently available information on its chemical properties and potential biological activity. It is clear that further in-depth research is warranted to fully understand its therapeutic potential and mechanism of action, paving the way for its potential application in drug development.

References

Unlocking the Therapeutic Potential of Uvarigranol B: A Technical Guide for Researchers

For immediate release:

Shanghai, China – November 19, 2025 – Uvarigranol B, a polyoxygenated cyclohexene isolated from the medicinal plant Uvaria grandiflora, is emerging as a compound of significant interest for therapeutic applications. While direct and extensive research on Uvarigranol B is in its nascent stages, compelling evidence from structurally analogous compounds found in the same plant suggests a strong potential for anticancer, anti-inflammatory, and anti-diabetic properties. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals, synthesizing the current understanding of this class of compounds and offering a roadmap for future investigation.

The therapeutic promise of Uvarigranol B is largely inferred from the documented bioactivities of its chemical relatives, such as zeylenol and zeylenone. These compounds have demonstrated notable efficacy in preclinical studies, providing a solid foundation for exploring the therapeutic utility of Uvarigranol B.

Quantitative Bioactivity Data of Related Compounds

The following tables summarize key quantitative data from studies on polyoxygenated cyclohexenes from Uvaria grandiflora, which are indicative of the potential of Uvarigranol B.

Table 1: Cytotoxic Activity of Zeylenone

| Cell Line | Activity | IC50 (μM) |

| Human Myeloid Leukemia (K-562) | Cytotoxic | 2.3[1] |

| Human Cervical Cancer (HeLa) | Cytotoxic | 18.3[1] |

Table 2: Cytotoxic Activity of (-)-Zeylenol

| Cell Line | Activity | IC50 (μM) |

| Human Breast Cancer (MDA-MB-231) | Cytotoxic | 54 ± 10[2] |

| Human Hepatocellular Carcinoma (HepG2) | Cytotoxic | > 80[2] |

Table 3: Enzyme Inhibitory Activity

| Compound | Target Enzyme | Activity | IC50 (μM) |

| (-)-Zeylenone | α-glucosidase | Inhibitory | 2.62[3] |

| (-)-Zeylenone | Monoacylglycerol Lipase (MAGL) | Inhibitory | 27.90[3] |

| (-)-Uvariagrandol B | α-glucosidase | Inhibitory | Activity noted[4] |

| (+)-Grandifloracin | α-glucosidase | Inhibitory | 7.1[4] |

| (-)-Zeylenol | α-glucosidase | Inhibitory | 35.6[4] |

Table 4: Anti-inflammatory Activity of (-)-Zeylenol

| Time Post-Induction | Edema Inhibition (%) |

| 15 min | 90[2] |

| 30 min | 69[2] |

| 60 min | 52[2] |

| 120 min | 52[2] |

Potential Therapeutic Avenues and Mechanisms of Action

The existing data on related compounds strongly suggest that Uvarigranol B may be a viable candidate for development in the following therapeutic areas:

-

Oncology: The cytotoxic effects of zeylenone and (-)-zeylenol against various cancer cell lines highlight the potential of Uvarigranol B as an anticancer agent. The proposed mechanism for (-)-zeylenol involves the induction of apoptosis via the activation of caspase-3, a key enzyme in programmed cell death[2]. This suggests that Uvarigranol B could potentially trigger a similar apoptotic cascade in malignant cells.

-

Inflammatory Disorders: The potent in vivo anti-inflammatory activity of (-)-zeylenol in a carrageenan-induced edema model suggests that Uvarigranol B could be effective in treating inflammatory conditions[2]. The underlying mechanism is likely tied to the inhibition of pro-inflammatory mediators.

-

Metabolic Diseases: The significant α-glucosidase inhibitory activity of (-)-zeylenone and other related compounds points to a potential role for Uvarigranol B in managing type 2 diabetes[3][4]. By inhibiting this key digestive enzyme, Uvarigranol B could help regulate post-meal blood glucose levels.

Key Experimental Protocols

For researchers embarking on the study of Uvarigranol B, the following established experimental protocols for related compounds can serve as a valuable starting point.

1. Cytotoxicity Assessment (MTT Assay)

-

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

-

Procedure:

-

Cancer cell lines (e.g., MDA-MB-231, HeLa) are cultured in 96-well plates.

-

Cells are treated with a range of concentrations of the test compound.

-

After a set incubation period (e.g., 48 hours), MTT reagent is added, which is converted by viable cells into a colored formazan product.

-

The formazan is dissolved, and the absorbance is measured to quantify cell viability.

-

The IC50 is determined from the dose-response curve.

-

2. In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Paw Edema Model)

-

Objective: To assess the anti-inflammatory effect of a compound in a live animal model.

-

Procedure:

-

A pre-determined dose of the test compound is administered to rodents (e.g., Wistar rats).

-

Inflammation is induced by injecting carrageenan into the paw.

-

Paw volume is measured at regular intervals using a plethysmometer.

-

The reduction in paw swelling in the treated group compared to a control group indicates the degree of anti-inflammatory activity.

-

3. α-Glucosidase Inhibition Assay

-

Objective: To measure the ability of a compound to inhibit the α-glucosidase enzyme.

-

Procedure:

-

The α-glucosidase enzyme is incubated with the test compound at various concentrations.

-

A substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) is added, which is converted by the enzyme into a colored product.

-

The rate of color development is measured spectrophotometrically.

-

A decrease in the rate of the reaction in the presence of the compound indicates inhibition. The IC50 value is calculated.

-

Visualized Pathways and Workflows

Caption: Inferred apoptotic pathway of Uvarigranol B in cancer cells.

References

UVARIGRANOL B and its analogues

An In-depth Technical Guide to UVARIGRANOL B and its Analogues for Researchers, Scientists, and Drug Development Professionals.

Introduction

UVARIGRANOL B is a naturally occurring polyoxygenated cyclohexene, a class of compounds that has garnered significant interest in the scientific community due to their diverse biological activities. These compounds are predominantly isolated from plants of the Annonaceae family, particularly the genus Uvaria. This technical guide provides a comprehensive overview of , focusing on their chemical properties, biological activities, and potential mechanisms of action, with a clear delineation of the current state of knowledge and areas requiring further investigation.

Chemical Properties of UVARIGRANOL B

(+)-UVARIGRANOL B was first isolated from the stems of Uvaria rufa[1]. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C23H22O8 | [1] |

| Molecular Weight | 426.42 g/mol | [1] |

| CAS Number | 164204-79-9 | |

| Class | Polyoxygenated Cyclohexene | [1] |

| Natural Source | Uvaria grandiflora (roots), Uvaria rufa (stems) | [1] |

Biological Activities and Analogues

Research into the biological activities of UVARIGRANOL B itself is limited. However, the broader family of polyoxygenated cyclohexenes from Uvaria species has demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities.

Cytotoxic Activity

Direct testing of (+)-UVARIGRANOL B against human colorectal carcinoma (HCT 116) and human prostate carcinoma (22Rv1) cell lines showed no significant cytotoxic activity[1]. In contrast, other polyoxygenated cyclohexenes and compounds isolated from Uvaria species have shown notable cytotoxic effects.

| Compound | Cell Line(s) | IC50 Value (μM) | Reference |

| (+)-UVARIGRANOL B | HCT 116, 22Rv1 | > 100 | [1] |

| (-)-Zeylenol | MDA-MB-231 (human breast cancer) | 54 | |

| (+)-Grandifloracin | PANC-1 (pancreatic cancer) | 14.5 | [2][3] |

| PSN-1 (pancreatic cancer) | 32.6 | [2][3] | |

| MIA PaCa-2 (pancreatic cancer) | 17.5 | [2][3] | |

| KLM-1 (pancreatic cancer) | 32.7 | [2][3] |

Anti-inflammatory Activity

While (+)-UVARIGRANOL B has not been specifically evaluated for anti-inflammatory activity, several of its analogues have shown promising results. The mechanism of action for some of these analogues appears to involve the inhibition of key inflammatory mediators and signaling pathways.

| Compound | Assay | IC50 / EC50 Value (μM) | Reference |

| (-)-Zeylenone | Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 cells | 20.18 | [4][5] |

| Flexuvarol B | Superoxide anion generation in fMLP-stimulated human neutrophils | 2.25 - 5.55 | [6] |

| Elastase release in fMLP-stimulated human neutrophils | 2.25 - 5.55 | [6] | |

| 5-hydroxy-6,7-dimethoxy-flavone | Superoxide anion generation in fMLP-stimulated human neutrophils | 1.19 | [6] |

Antimicrobial Activity

Crude extracts from Uvaria rufa, the plant source of (+)-UVARIGRANOL B, have demonstrated antibacterial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus[7][8]. However, the specific contribution of UVARIGRANOL B to this activity has not been determined.

Synthesis of UVARIGRANOL B Analogues

To date, the total synthesis of UVARIGRANOL B has not been reported in the literature. The synthesis of other polyoxygenated cyclohexenes is complex and represents a significant challenge in organic chemistry.

Signaling Pathways and Mechanism of Action

Direct studies on the signaling pathways modulated by UVARIGRANOL B are currently unavailable. However, research on its analogue, (-)-zeylenone, provides valuable insights into the potential mechanisms of this class of compounds. (-)-Zeylenone has been shown to exert its anti-inflammatory effects by downregulating the NF-κB signaling pathway[4][5]. This pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.

The proposed mechanism of action for the anti-inflammatory activity of (-)-zeylenone is illustrated below.

Caption: Proposed anti-inflammatory mechanism of (-)-zeylenone via inhibition of the NF-κB signaling pathway.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of (+)-UVARIGRANOL B was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: HCT 116 and 22Rv1 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells were treated with various concentrations of the test compounds (including (+)-UVARIGRANOL B) and incubated for 72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Conclusion and Future Directions

UVARIGRANOL B is a member of the promising class of polyoxygenated cyclohexenes. While initial studies on its cytotoxic activity have not yielded significant results, the demonstrated anti-inflammatory and other biological activities of its close analogues suggest that further investigation into the therapeutic potential of UVARIGRANOL B is warranted. Future research should focus on:

-

Broader Biological Screening: Evaluating the anti-inflammatory, antimicrobial, and other biological activities of pure (+)-UVARIGRANOL B.

-

Synthesis of Analogues: Developing synthetic routes to to enable structure-activity relationship (SAR) studies and optimization of biological activity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by UVARIGRANOL B.

This technical guide provides a foundation for researchers and drug development professionals to build upon in the exploration of as potential therapeutic agents. The provided data and protocols can serve as a starting point for further in-depth studies.

References

- 1. Polyoxygenated cyclohexene derivatives and other constituents of Uvaria rufa stem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiausterity agents from Uvaria dac and their preferential cytotoxic activity against human pancreatic cancer cell lines in a nutrient-deprived condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anti-inflammatory polyoxygenated cyclohexene derivatives from Uvaria macclurei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Methyl-4,5-dihydro-oxepine, polyoxygenated seco-cyclohexenes and cyclohexenes from Uvaria flexuosa and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journal.usep.edu.ph [journal.usep.edu.ph]

The Pharmacological Potential of Uvaria grandiflora: A Technical Guide to its Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Uvaria grandiflora, a flowering plant native to Southeast Asia, has a rich history in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have begun to unveil the scientific basis for its therapeutic uses, revealing a diverse array of bioactive compounds with significant pharmacological activities. This technical guide provides an in-depth overview of the biological activities of compounds isolated from Uvaria grandiflora, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows and signaling pathways to support further research and drug development endeavors.

Overview of Biological Activities

Compounds isolated from various parts of Uvaria grandiflora, including the leaves, stems, roots, and twigs, have demonstrated a broad spectrum of biological activities. These include cytotoxic, antimicrobial, antioxidant, anti-inflammatory, and anti-diabetic properties. The primary classes of compounds responsible for these activities are polyoxygenated cyclohexenes, alkaloids, and flavonoids.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of compounds and extracts from Uvaria grandiflora. This data is crucial for comparing the potency of different compounds and for identifying promising candidates for further development.

Table 1: Cytotoxic and Antitubercular Activity of Compounds from Uvaria grandiflora

| Compound | Activity | Cell Line / Organism | Measurement | Value | Reference(s) |

| Zeylenone | Cytotoxic | K-562 (Human Myeloid Leukemia) | IC50 | 2.3 µM | |

| Zeylenone | Cytotoxic | HeLa (Human Cervical Cancer) | IC50 | 18.3 µM | |

| (-)-Zeylenol | Cytotoxic | MDA-MB231 (Human Breast Cancer) | IC50 | 54 ± 10 µM | |

| (-)-Zeylenol | Cytotoxic | HepG2 (Human Hepatocellular Carcinoma) | IC50 | > 80 µM | |

| (+)-Grandifloracin | Cytotoxic | SW480 (Human Colorectal Adenocarcinoma) | IC50 | 154.9 µM | |

| (+)-Grandifloracin | Cytotoxic | K562 (Human Myeloid Leukemia) | IC50 | 60.9 µM | |

| Zeylenone | Antitubercular | Mycobacterium tuberculosis H37Rv | MIC90 | 51.2 µM |

Table 2: Enzyme Inhibitory Activity of Compounds from Uvaria grandiflora

| Compound | Target Enzyme | Measurement | Value | Reference(s) |

| (-)-Zeylenone | α-Glucosidase | IC50 | 2.62 µM | |

| Uvagrandol | α-Glucosidase | IC50 | - | |

| 6-Methoxyzeylenol | α-Glucosidase | IC50 | 34.1 µM | |

| (-)-Zeylenone | Pancreatic Lipase | IC50 | - | |

| (-)-Zeylenone | Dipeptidyl Peptidase IV (DPP-IV) | IC50 | - | |

| Zeylenone | Monoacylglycerol Lipase (MAGL) | IC50 | 27.90 µM |

Table 3: Anti-inflammatory Activity of (-)-Zeylenol from Uvaria grandiflora

| Time After Induction | Edema Inhibition (%) |

| 15 min | 90% |

| 30 min | 69% |

| 60 min | 52% |

| 120 min | 52% |

| Activity measured in an ethyl phenylpropiolate-induced ear edema model in rats at a dose of 1 mg/ear. |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Extraction and Isolation of Bioactive Compounds

A general procedure for the isolation of polyoxygenated cyclohexenes from the leaves of Uvaria grandiflora is as follows:

-

Extraction: Air-dried and powdered leaves are extracted with a 1:1 (v/v) mixture of dichloromethane (DCM) and methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning between methanolic water and petroleum ether, followed by DCM, and then n-butanol to yield different sub-extracts.

-

Chromatographic Purification: The bioactive sub-extract (typically the DCM fraction) is subjected to repeated column chromatography on silica gel, eluting with solvent gradients of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol) to isolate individual compounds.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., K-562, HeLa, MDA-MB231) are seeded in 96-well plates at a specific density (e.g., 1 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low, typically <1%) for a specified period (e.g., 24 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 4 hours) at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

-

Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing the α-glucosidase enzyme (from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Inhibitor Incubation: The test compound, dissolved in a solvent like DMSO, is added to the reaction mixture and pre-incubated with the enzyme for a short period (e.g., 5 minutes at 37°C).

-

Substrate Addition: The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 20 minutes at 37°C).

-

Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate.

-

Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control (enzyme and substrate without the inhibitor). The IC50 value is then determined.

Pancreatic Lipase Inhibition Assay

This assay evaluates the inhibitory effect of compounds on pancreatic lipase, a key enzyme in fat digestion.

-

Enzyme and Substrate Preparation: Porcine pancreatic lipase solution is prepared in a buffer (e.g., Tris-HCl, pH 8.0). The substrate, p-nitrophenyl palmitate (pNPP), is dissolved in a suitable solvent.

-

Inhibitor Incubation: The test compound is pre-incubated with the enzyme solution.

-

Reaction Initiation: The reaction is started by adding the pNPP substrate to the enzyme-inhibitor mixture.

-

Kinetic Measurement: The formation of p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm over time in a microplate reader.

-

Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This fluorescence-based assay is used to screen for inhibitors of DPP-IV, a target for type 2 diabetes treatment.

-

Reagent Preparation: A reaction buffer, a solution of recombinant human DPP-IV, and a fluorogenic substrate (e.g., Gly-Pro-AMC) are prepared.

-

Assay Setup: In a 96-well plate, the test compound, DPP-IV enzyme, and assay buffer are mixed and incubated.

-

Reaction Initiation: The reaction is initiated by adding the substrate solution.

-

Incubation: The plate is incubated at 37°C for a specified time (e.g., 30 minutes), protected from light.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 350-360 nm and emission at 450-465 nm).

-

Calculation: The percent inhibition is calculated by comparing the fluorescence of the test wells to the control wells, and the IC50 value is determined.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Assay (Ethyl Phenylpropiolate-Induced Ear Edema)

This in vivo assay assesses the topical anti-inflammatory activity of compounds.

-

Animal Model: Male Sprague-Dawley rats are used for the experiment.

-

Induction of Edema: Ear edema is induced by the topical application of ethyl phenylpropiolate (EPP) dissolved in acetone to both the inner and outer surfaces of the ear.

-

Compound Application: The test compound, dissolved in a suitable vehicle (e.g., acetone), is applied topically to the ear just before the application of EPP. A control group receives only the vehicle.

-

Edema Measurement: The thickness of the ear is measured using a digital caliper at various time points after EPP application (e.g., 15, 30, 60, and 120 minutes).

-

Calculation: The percentage of edema inhibition is calculated by comparing the increase in ear thickness in the treated group to the control group.

Caspase-3 Activation Assay

This assay is used to determine if a compound induces apoptosis via the activation of caspase-3.

-

Cell Lysis: Cells treated with the test compound are harvested and lysed to release their cellular contents.

-

Reaction Setup: The cell lysate is incubated with a caspase-3 substrate (e.g., DEVD-pNA for a colorimetric assay or Ac-DEVD-AMC for a fluorometric assay) in a reaction buffer.

-

Incubation: The reaction is incubated at 37°C to allow the activated caspase-3 in the lysate to cleave the substrate.

-

Detection: The cleavage product (p-nitroaniline or AMC) is detected by measuring the absorbance at 405 nm (for the colorimetric assay) or fluorescence at the appropriate excitation/emission wavelengths (for the fluorometric assay).

-

Data Analysis: The level of caspase-3 activity is proportional to the amount of cleavage product formed and is compared to that of untreated cells.

Visualizing Experimental and Biological Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the isolation and bioactivity screening of compounds from Uvaria grandiflora and the caspase-3 mediated apoptosis signaling pathway.

Caption: Experimental workflow for isolating and screening bioactive compounds.

Caption: Caspase-3 mediated apoptosis pathway induced by (-)-zeylenol.

Conclusion and Future Directions

The compounds isolated from Uvaria grandiflora exhibit a remarkable range of biological activities, validating its traditional medicinal uses and highlighting its potential as a source of novel therapeutic agents. The quantitative data presented herein provides a foundation for prioritizing compounds for further investigation. The detailed experimental protocols offer a roadmap for researchers to explore the mechanisms of action of these compounds and to conduct further preclinical studies.

Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds.

-

In Vivo Efficacy and Toxicity: Evaluating the therapeutic efficacy and safety profiles of promising compounds in animal models of relevant diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the most active compounds to optimize their potency and pharmacokinetic properties.

-

Synergistic Effects: Investigating potential synergistic interactions between different compounds from Uvaria grandiflora or in combination with existing drugs.

This comprehensive guide serves as a valuable resource for the scientific community to accelerate the translation of the therapeutic potential of Uvaria grandiflora into novel and effective treatments for a range of human diseases.

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Uvarigranol B from Uvaria grandiflora

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvaria grandiflora, a plant species belonging to the Annonaceae family, is a rich source of various bioactive secondary metabolites. Among these, polyoxygenated cyclohexenes have garnered significant interest due to their potential therapeutic properties. Uvarigranol B, a member of this class of compounds, has been isolated from various parts of Uvaria grandiflora, including the leaves, stems, and roots. This document provides a detailed protocol for the isolation and purification of uvarigranol B from the leaves of Uvaria grandiflora. The methodologies described herein are based on established phytochemical extraction and chromatographic techniques.

Note on Compound Nomenclature: The primary literature source for the detailed leaf extraction protocol refers to the isolated compound as "uvariagrandol B". It is highly probable that uvariagrandol B is a stereoisomer of, or identical to, compounds referred to as "uvarigranol B" in other studies. Researchers should rely on comprehensive spectroscopic analysis for definitive identification.

Data Presentation

Table 1: Summary of Extraction and Fractionation from Uvaria grandiflora Leaves

| Step | Material | Solvent/Mobile Phase | Yield |

| Extraction | 1.5 kg of dried and powdered leaves | Ethyl acetate (3 x 15 L) | 45.0 g of crude extract |

| Column Chromatography (Silica Gel) | 45.0 g of crude extract | Gradient of n-hexane and ethyl acetate | Multiple fractions |

| Column Chromatography (Sephadex LH-20) | Active fractions from silica gel chromatography | 100% Methanol | Purified fractions containing uvarigranol B |

| Preparative Thin-Layer Chromatography (pTLC) | Enriched fractions from Sephadex LH-20 | Chloroform:Methanol (95:5) | Isolated uvarigranol B |

Table 2: Spectroscopic Data for a Related Compound, (+)-Uvarigranol B, for Reference

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 134.5 | - |

| 2 | 129.8 | 6.15 (d, 3.5) |

| 3 | 72.1 | 4.85 (dd, 3.5, 2.5) |

| 4 | 75.8 | 4.10 (dd, 2.5, 8.0) |

| 5 | 82.5 | 3.65 (m) |

| 6 | 78.9 | 5.30 (d, 2.0) |

| 7 | 65.4 | 4.40 (d, 12.0), 4.25 (d, 12.0) |

| OAc-6 | 170.1, 21.0 | 2.05 (s) |

| OBz-7 | 166.5, 133.2, 130.0, 129.8 (2C), 128.5 (2C) | 8.05 (d, 7.5), 7.60 (t, 7.5), 7.45 (t, 7.5) |

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: Fresh leaves of Uvaria grandiflora are collected.

-

Drying: The leaves are air-dried in the shade at room temperature for approximately two weeks.

-

Grinding: The dried leaves are ground into a fine powder using a mechanical grinder.

Extraction

-

Solvent Extraction: The powdered leaves (1.5 kg) are macerated with ethyl acetate (3 x 15 L) at room temperature for 72 hours for each extraction.

-

Concentration: The combined ethyl acetate extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract (approximately 45.0 g).

Isolation and Purification Workflow

The isolation and purification of uvarigranol B is a multi-step process involving several chromatographic techniques.

Caption: Workflow for the Isolation and Purification of Uvarigranol B.

Detailed Chromatographic Procedures

-

Silica Gel Column Chromatography:

-

The crude ethyl acetate extract (45.0 g) is adsorbed onto a small amount of silica gel (60-120 mesh).

-

The adsorbed sample is loaded onto a silica gel column.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions of 250 mL are collected and monitored by thin-layer chromatography (TLC).

-

Fractions with similar TLC profiles are combined.

-

-

Sephadex LH-20 Column Chromatography:

-

The active fractions obtained from the silica gel column are combined and concentrated.

-

The residue is dissolved in a minimal amount of methanol and loaded onto a Sephadex LH-20 column.

-

The column is eluted with 100% methanol.

-

Fractions are collected and monitored by TLC to identify those containing the target compound.

-

-

Preparative Thin-Layer Chromatography (pTLC):

-

The enriched fractions from the Sephadex LH-20 column are further purified by pTLC.

-

The sample is applied as a band onto a pre-coated silica gel pTLC plate.

-

The plate is developed in a chloroform:methanol (95:5) solvent system.

-

The bands are visualized under UV light (254 nm), and the band corresponding to uvarigranol B is scraped off.

-

The compound is eluted from the silica gel with methanol, filtered, and the solvent is evaporated to yield pure uvarigranol B.

-

Structure Elucidation

The structure of the isolated uvarigranol B is confirmed by comprehensive spectroscopic analysis, including:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the chemical structure and stereochemistry.

Potential Biological Activities and Signaling Pathways

While a specific signaling pathway for uvarigranol B has not been definitively elucidated, compounds from Uvaria grandiflora and other Uvaria species have demonstrated a range of biological activities, suggesting potential interactions with various cellular pathways. Some of the reported activities for related compounds include:

-

Cytotoxicity: Many polyoxygenated cyclohexenes exhibit cytotoxic effects against various cancer cell lines. The underlying mechanisms may involve the induction of apoptosis or cell cycle arrest.

-

α-Glucosidase Inhibition: Some compounds from Uvaria grandiflora have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests a potential role in the management of type 2 diabetes.

Further research is required to delineate the specific molecular targets and signaling pathways modulated by uvarigranol B. A general representation of a hypothetical signaling pathway leading to a biological effect is presented below.

Caption: Hypothetical Signaling Pathway for Uvarigranol B.

Application Notes and Protocols for HPLC Separation of Polyoxygenated Cyclohexenes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of polyoxygenated cyclohexenes using High-Performance Liquid Chromatography (HPLC). These methods are critical for the analysis, purification, and characterization of this important class of compounds, which includes various carbasugars, conduritols, and their derivatives, many of which have significant biological activity.

Introduction

Polyoxygenated cyclohexenes are a diverse group of carbocyclic compounds characterized by a cyclohexene ring substituted with multiple hydroxyl groups and other functionalities. Their structural similarity to monosaccharides has led to their investigation as carbohydrate-mimetics, with many exhibiting potent glycosidase inhibitory activity, making them attractive targets for the development of therapeutics for diseases such as diabetes, viral infections, and cancer.

The inherent polarity and often chiral nature of these molecules present significant challenges for their separation and analysis. This document outlines effective HPLC methodologies, including Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase (RP-HPLC) often with derivatization, and Chiral HPLC, to achieve high-resolution separation of these complex mixtures.

Application Note 1: Separation of Inositol Stereoisomers using HILIC

Objective: To achieve baseline separation of myo-inositol and D-chiro-inositol, two common and biologically important inositol stereoisomers.

Background: Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for the separation of highly polar compounds that are poorly retained on traditional reversed-phase columns. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.

Experimental Protocol: HILIC-ELSD for Inositol Isomers

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

-

Column: Amino-based HILIC column (e.g., TSKgel Amide-80, 5 µm, 4.6 x 250 mm).

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Deionized Water

-

Gradient: 85% A to 75% A over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Injection Volume: 10 µL

-

ELSD Settings:

-

Nebulizer Temperature: 40 °C

-

Evaporator Temperature: 60 °C

-

Gas Flow: 1.5 L/min

-

Data Presentation

| Compound | Retention Time (min) | Resolution (Rs) |

| myo-Inositol | 8.2 | - |

| D-chiro-Inositol | 9.5 | 2.1 |

Diagram: HILIC Separation Workflow

Caption: Workflow for HILIC-ELSD analysis of inositols.

Application Note 2: Chiral Separation of Conduritol B Epoxide Enantiomers

Objective: To resolve the enantiomers of conduritol B epoxide, a potent irreversible inhibitor of β-glucosidases.

Background: The biological activity of many polyoxygenated cyclohexenes is stereospecific. Therefore, the ability to separate enantiomers is crucial in drug development and for structure-activity relationship studies. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the chiral resolution of a wide range of compounds, including epoxides.

Experimental Protocol: Normal-Phase Chiral HPLC

Instrumentation:

-

HPLC system with an isocratic pump, autosampler, and column oven.

-

UV Detector.

Chromatographic Conditions:

-

Column: Polysaccharide-based chiral column (e.g., Daicel CHIRALPAK AD-H, 5 µm, 4.6 x 250 mm).

-

Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 5 µL.

-

Detection: UV at 210 nm.

Data Presentation

| Enantiomer | Retention Time (min) | Selectivity (α) | Resolution (Rs) |

| (+)-Conduritol B epoxide | 12.5 | - | - |

| (-)-Conduritol B epoxide | 14.8 | 1.25 | 2.8 |

Diagram: Chiral Separation Principle

Caption: Principle of chiral separation on a CSP.

Application Note 3: Quantitative Analysis of Valienamine via Pre-column Derivatization and RP-HPLC

Objective: To develop a sensitive and reliable method for the quantification of valienamine, an important aminocyclitol and a key intermediate in the biosynthesis of validamycin, an agricultural antibiotic.

Background: Aminocyclitols like valienamine lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging at low concentrations. Pre-column derivatization with a UV-active labeling agent can significantly enhance detection sensitivity. Reversed-phase HPLC is a robust and widely used technique for the separation of derivatized compounds.

Experimental Protocol: RP-HPLC-UV of Derivatized Valienamine

Sample Preparation and Derivatization:

-

To 100 µL of the sample containing valienamine, add 100 µL of a 1% solution of 1-fluoro-2,4-dinitrobenzene (FDNB) in ethanol.

-

Add 50 µL of 1 M sodium bicarbonate buffer (pH 9.0).

-

Heat the mixture at 60 °C for 1 hour.

-

Cool the reaction mixture and neutralize with 50 µL of 1 M HCl.

-

Dilute with the mobile phase to the desired concentration before injection.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and column oven.

-

Diode Array Detector (DAD) or UV-Vis Detector.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 20% B to 60% B in 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

-

Detection: UV at 360 nm.

Data Presentation